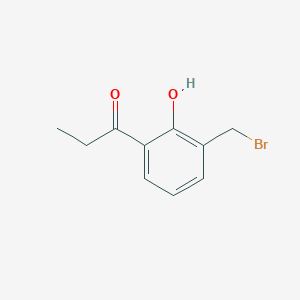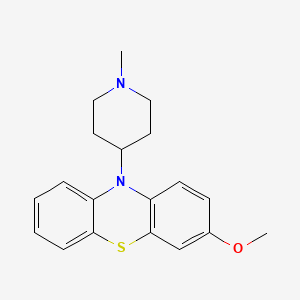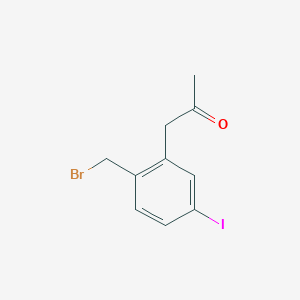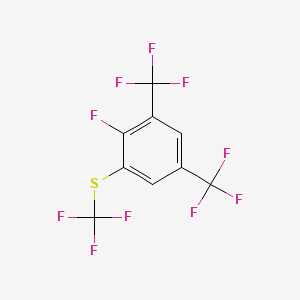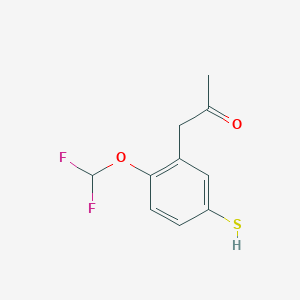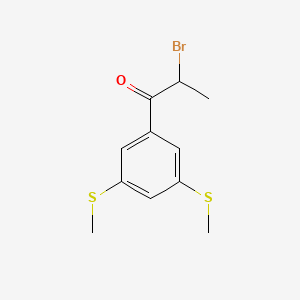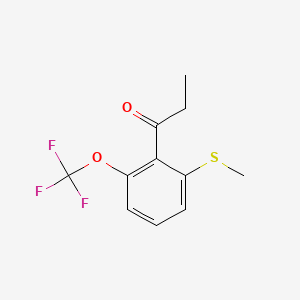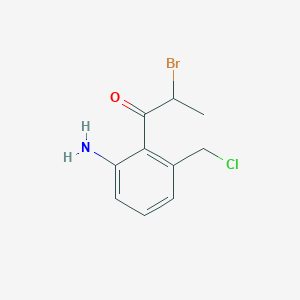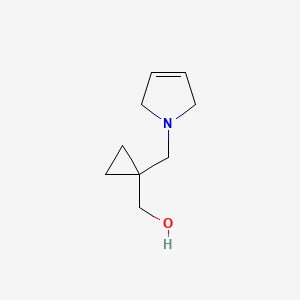
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with a pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with a pyrrole derivative under specific conditions. One common method involves the use of a base to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with a pyrrole derivative . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropylcarboxylic acid, while reduction can yield cyclopropylmethanol derivatives .
科学的研究の応用
Chemistry
In chemistry, (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the pyrrole ring system is known to confer various biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance applications .
作用機序
The mechanism of action of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring system is known to interact with nucleophilic sites on proteins and nucleic acids, affecting their function and stability .
類似化合物との比較
Similar Compounds
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol lies in its combination of a cyclopropyl group with a pyrrole ring system and a hydroxyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
[1-(2,5-dihydropyrrol-1-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H15NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h1-2,11H,3-8H2 |
InChIキー |
CNDCQSCOLFBSFY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN2CC=CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
